molecular formula C8H6IN3O2 B2547242 Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate CAS No. 2377036-04-7

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

Cat. No. B2547242
CAS RN: 2377036-04-7
M. Wt: 303.059
InChI Key: BIRLDMQXVITESA-UHFFFAOYSA-N
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Description

“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is a chemical compound with the empirical formula C6H4IN3 . It is related to 4-Chloro-5-iodo-7H-pyrrol [2,3-d]pyrimidine, which is a white solid .


Molecular Structure Analysis

The molecular weight of “Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” is 245.02 . The SMILES string representation of the molecule is Ic1c[nH]c2ncncc12 .

Scientific Research Applications

Multi-Targeted Kinase Inhibitors and Apoptosis Inducers

“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” derivatives have been found to be potential multi-targeted kinase inhibitors and apoptosis inducers . Specifically, compound 5k has shown promising cytotoxic effects against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM . It has significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC 50 values ranging from 40 to 204 nM .

Induction of Cell Cycle Arrest and Apoptosis

Mechanistic investigations of compound 5k revealed its ability to induce cell cycle arrest and apoptosis in HepG2 cells . This was accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .

Synthesis Methods

Recent methods for the synthesis of pyrrolo[2,3-d]pyrimidines, including “Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate”, have been summarized . The methods are classified as Cu-catalyzed reactions, microwave-assisted reactions, pyrrole-based reactions, Fischer indole-type synthesis, and aldehyde-based reactions .

Inhibition of Phosphorylation Level of SLP76

“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” derivatives have been found to potently inhibit the phosphorylation level of SLP76, a substrate of HPK1 . This provides new clues for further optimization and development to generate HPK1 inhibitors with improved efficacy and pharmaceutical properties for cancer immunotherapy .

Inhibition of Nitric Oxide Production

“Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate” derivatives have been developed as novel nitric oxide production inhibitors . Most cells were viable even at the high concentration of 60 µM in both situations with and without LPS stimulation, indicating that those compounds did not affect cells proliferation and their inhibition of NO production were not related to cells viability .

properties

IUPAC Name

methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6IN3O2/c1-14-8(13)7-10-2-4-5(9)3-11-6(4)12-7/h2-3H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRLDMQXVITESA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=CNC2=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6IN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-iodo-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate

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